![molecular formula C17H13ClFN3O2S B2452738 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide CAS No. 896019-61-7](/img/structure/B2452738.png)

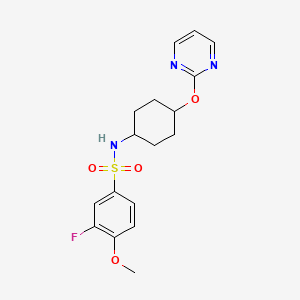

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

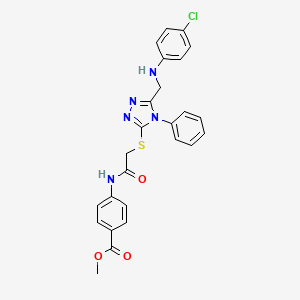

“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties . They have been studied for their potential therapeutic applications, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .

Physical And Chemical Properties Analysis

The compound has a predicted density of 1.294±0.06 g/cm3 and a predicted pKa of 9.73±0.70 .Scientific Research Applications

Antibacterial and Thrombolytic Activities

- Synthesis and Biological Evaluation : A study explored the synthesis of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives, which demonstrated significant antibacterial, hemolytic, and thrombolytic activities. The compounds showed potential as inhibitors of bacterial strains and possessed low toxicity. Notably, certain compounds exhibited good thrombolytic activity compared to the reference drug, Streptokinase, and had excellent to moderate antibacterial activity (Aziz-Ur-Rehman et al., 2020).

Enzyme Inhibition and Potential for Alzheimer's Disease Treatment

- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Another study synthesized a series of related compounds and screened them for activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compounds were found to be relatively more active against AChE, suggesting potential applications in treating neurological disorders like Alzheimer's disease (Rehman et al., 2013).

Anticancer Potential

- Evaluation Against Cancer Cell Lines : A related series of compounds was synthesized and evaluated for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Many of these compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher efficacy than the reference drug, etoposide (Ravinaik et al., 2021).

Antibacterial and Antimycobacterial Screening

- Synthesis and Antimicrobial Activity : Research focused on synthesizing new derivatives and evaluating their antimicrobial properties, particularly against Mycobacterium tuberculosis. Certain molecules were identified as lead compounds due to their significant antimycobacterial activity without toxicity against normal cell lines, indicating their potential as novel antimicrobial agents (Nayak et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-oxadiazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Derivatives of 1,3,4-oxadiazole have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

1,3,5-oxadiazole derivatives have been suggested as candidates for the development of novel antitubercular agents , indicating that this compound may have similar effects.

properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2S/c18-14-4-2-1-3-13(14)16-21-22-17(24-16)20-15(23)9-10-25-12-7-5-11(19)6-8-12/h1-8H,9-10H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKUGFMLNNHRCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2452656.png)

![(E)-ethyl 6-ethyl-2-(3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2452658.png)

![N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452659.png)

![1H-1,2,4-Triazol-5-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2452664.png)

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2452675.png)

![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/no-structure.png)